Structural Distinction: Valine vs. β-Hydroxyvaline in the Cyclic Peptide Loop
Berninamycin B is structurally distinguished from the major co-metabolite berninamycin A by a single, yet significant, residue substitution within its macrocyclic framework. Specifically, berninamycin B contains a valine unit in its cyclic peptide loop, in place of the β-hydroxyvaline unit found at the analogous position in berninamycin A [1]. This modification was unambiguously identified through detailed 13C NMR and FAB mass spectrometry studies of the isolated minor metabolites [1]. The presence of a β-hydroxy group in berninamycin A introduces an additional hydrogen-bond donor/acceptor and a site for potential further derivatization (e.g., phosphorylation or glycosylation) that is absent in the valine residue of berninamycin B. This single alteration can influence the compound's conformation, solubility, and interaction with its biological target.
| Evidence Dimension | Amino acid residue at the cyclic peptide loop position |
|---|---|
| Target Compound Data | Valine |
| Comparator Or Baseline | Berninamycin A (β-hydroxyvaline) |
| Quantified Difference | Mass difference of 16 Da (oxygen atom) observed by FAB-MS; distinct 13C NMR chemical shifts |
| Conditions | Fermentation of Streptomyces bernensis, isolation, and spectroscopic characterization (13C NMR, FAB-MS) |
Why This Matters
This specific structural difference defines the exact molecular identity required for SAR studies, analytical method development, and patent filings.
- [1] Lau, R. C., et al. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis. J Antibiot (Tokyo), 1994, 47(12), 1466-1472. DOI: 10.7164/antibiotics.47.1466. View Source
